molecular formula C19H21NO3S B5300542 1-[3-(benzylsulfonyl)propanoyl]-2-methylindoline

1-[3-(benzylsulfonyl)propanoyl]-2-methylindoline

Cat. No. B5300542
M. Wt: 343.4 g/mol
InChI Key: AWPZCMWLHSSECL-UHFFFAOYSA-N
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Description

1-[3-(benzylsulfonyl)propanoyl]-2-methylindoline, also known as BMSPI, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications.

Scientific Research Applications

1-[3-(benzylsulfonyl)propanoyl]-2-methylindoline has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Studies have shown that this compound exhibits anti-inflammatory and anti-cancer properties by inhibiting the activity of the enzyme glycogen synthase kinase-3β (GSK-3β). Additionally, this compound has been found to have neuroprotective effects by modulating the activity of the N-methyl-D-aspartate (NMDA) receptor.

Mechanism of Action

1-[3-(benzylsulfonyl)propanoyl]-2-methylindoline exerts its therapeutic effects by inhibiting the activity of GSK-3β, which is a key regulator of various cellular processes such as glycogen metabolism, gene expression, and apoptosis. By inhibiting GSK-3β, this compound can reduce the levels of pro-inflammatory cytokines and promote cell survival. Additionally, this compound modulates the activity of the NMDA receptor, which is involved in synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects
Studies have shown that this compound can reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. Additionally, this compound has been found to promote cell survival and reduce apoptosis in various cell types. In terms of neurological effects, this compound has been shown to improve learning and memory processes in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of 1-[3-(benzylsulfonyl)propanoyl]-2-methylindoline is its high yield and purity in the synthesis process, which makes it suitable for large-scale experiments. Additionally, this compound has been found to have low toxicity and good solubility in water, which makes it suitable for in vivo studies. However, one limitation of this compound is its limited stability in solution, which requires careful storage and handling conditions.

Future Directions

For 1-[3-(benzylsulfonyl)propanoyl]-2-methylindoline research include investigating its therapeutic potential in other diseases such as diabetes and cardiovascular disease. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its anti-inflammatory and anti-cancer effects. Finally, the development of more stable analogs of this compound could potentially improve its therapeutic efficacy and reduce its limitations in lab experiments.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promising therapeutic potential in various diseases. Its mechanism of action involves the inhibition of GSK-3β and modulation of the NMDA receptor. While it has advantages in terms of synthesis and low toxicity, it also has limitations in terms of stability. Future research directions include investigating its potential in other diseases and developing more stable analogs.

Synthesis Methods

1-[3-(benzylsulfonyl)propanoyl]-2-methylindoline can be synthesized through a multi-step process that involves the reaction of 2-methylindoline with benzylsulfonyl chloride and subsequent reaction with 3-bromopropionyl chloride. The resulting product is then purified through column chromatography to obtain this compound in high yield and purity.

properties

IUPAC Name

3-benzylsulfonyl-1-(2-methyl-2,3-dihydroindol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S/c1-15-13-17-9-5-6-10-18(17)20(15)19(21)11-12-24(22,23)14-16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPZCMWLHSSECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CCS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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